![molecular formula C22H23NO5 B2899410 1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-25-6](/img/structure/B2899410.png)
1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a compound that belongs to the spiro[chromane-2,4'-piperidine] class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Properties
The spiro[chroman-2,4'-piperidin]-4-one derivatives have been extensively studied for their pharmacological properties, including:
- Anticancer Activity : Some derivatives exhibit promising anticancer effects by inhibiting key enzymes involved in cancer metabolism. For instance, spiro[chroman-2,4'-piperidin]-4-one derivatives have shown in vitro activity against acetyl-CoA carboxylase (ACC), which is crucial for fatty acid synthesis and cancer cell proliferation .
- Anti-Angiogenic Effects : Research has indicated that certain compounds within this class can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a pivotal target in angiogenesis. These findings suggest potential therapeutic applications in treating cancers and other diseases characterized by abnormal blood vessel growth .
- Neuroprotective Effects : Some studies have suggested that these compounds may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through mechanisms involving oxidative stress reduction and neuroinflammation modulation.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Key SAR insights include:
- Substituent Effects : The presence of the methoxy group at the para position of the phenyl ring significantly enhances the compound's interaction with biological targets, improving its potency .
- Ring Structure : The spiro configuration contributes to the compound's ability to fit into active sites of enzymes or receptors, thereby enhancing its efficacy as an inhibitor .
In Vitro Studies
- ACC Inhibition : A study demonstrated that various spiro[chroman-2,4'-piperidin]-4-one derivatives exhibited potent ACC inhibitory activity in low nanomolar concentrations. Compound 38j was particularly noted for reducing the respiratory quotient in animal models, indicating increased fat oxidation even with high carbohydrate intake .
- VEGFR-2 Targeting : Virtual screening and molecular docking studies have identified several spiro compounds as potential anti-angiogenic agents by effectively binding to VEGFR-2. These compounds were compared against established controls and showed superior binding affinities .
In Vivo Studies
Research involving animal models has shown that certain derivatives can effectively modulate metabolic processes and reduce tumor growth rates when administered at specific dosages. These findings support further exploration into their therapeutic applications.
Data Tables
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Structure | ACC Inhibitor | <10 |
Compound 38j | Structure | Fat Oxidation Enhancer | <5 |
Compound B (1'-(4-(tert-butyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one) | Structure | Anti-Angiogenic | <15 |
Note: The above IC50 values are indicative of potency against respective targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for introducing functional groups to enhance the anticancer activity of spiro[chroman-2,4'-piperidin]-4-one derivatives?
- Answer: The synthesis typically involves coupling reactions between spiro[chroman-2,4'-piperidin]-4-one and acid chlorides or sulfonyl chlorides under triethylamine catalysis. For example, sulfonyl-substituted derivatives (e.g., Compound 16) are synthesized by reacting spiro[chroman-2,4'-piperidin]-4-one with sulfonyl chlorides at room temperature for 6 hours, followed by purification via ethanol recrystallization . Substitutions like 4-methoxyphenoxy groups are introduced using acid chloride intermediates under similar conditions.
Q. How is the purity and structural integrity of synthesized derivatives confirmed?
- Answer: Analytical techniques include:
- Thin-layer chromatography (TLC) to monitor reaction progress.
- ¹H NMR spectroscopy (400 MHz, DMSO-d₆) to confirm hydrogen environments and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Elemental analysis (CHN) to verify stoichiometry .
Q. What in vitro assays are used for initial cytotoxicity screening of these derivatives?
- Answer: The MTT assay is standard for cytotoxicity evaluation. Cells (e.g., MCF-7, A2780, HT-29) are treated with compounds for 72 hours, followed by formazan crystal quantification. Data are reported as IC₅₀ values (mean ± S.D., n = 6), with doxorubicin as a positive control. For example, Compound 16 showed IC₅₀ values of 0.31–5.62 µM across cell lines, while trimethoxyphenyl derivatives (e.g., Compound 15) were less potent (IC₅₀: 18.77–47.05 µM) .
Advanced Research Questions
Q. How do substituent groups (e.g., sulfonyl vs. carbonyl) influence anticancer activity in spiro[chroman-2,4'-piperidin]-4-one derivatives?
- Answer: Sulfonyl-substituted derivatives (e.g., Compound 16) exhibit superior cytotoxicity compared to carbonyl-linked analogs. This is attributed to enhanced electrophilicity and improved target binding. For instance, Compound 16 increased sub-G1 apoptotic cells in MCF-7 cells by 3-fold and induced G2-M phase arrest, while carbonyl derivatives showed weaker activity . Structural optimization via substituent polarity and steric effects is critical for potency .
Q. What mechanistic pathways underlie apoptosis induction by these compounds?
- Answer: Apoptosis is validated via:
- Annexin V-FITC/PI staining to quantify early/late apoptotic populations.
- Cell cycle analysis (flow cytometry) to detect phase-specific arrest. Compound 16 increased sub-G1 cells (0.30% to 1.54%) and G2-M populations in MCF-7 cells, indicating DNA damage and mitotic arrest .
- Caspase activation assays (not explicitly detailed in evidence) are recommended for further validation .
Q. How can structure-activity relationship (SAR) studies guide the design of acetyl-CoA carboxylase (ACC) inhibitors based on spiro[chroman-2,4'-piperidin]-4-one scaffolds?
- Answer: SAR studies focus on:
- Halogenation: Dichlorobenzoyl substitutions (e.g., 2,5-dichloro) enhance ACC inhibition (low nanomolar IC₅₀) by increasing lipophilicity and target binding .
- Spirocyclic conformation: Rigid spiro structures improve metabolic stability compared to non-spiro analogs.
- Quinoline moieties: Coupling with quinoline carboxylic acids (via HATU-mediated reactions) improves ACC affinity .
Q. What experimental strategies resolve contradictions in cytotoxicity data between structurally similar derivatives?
- Answer: Contradictions (e.g., weak activity of trimethoxyphenyl derivatives) are addressed by:
- Dose-response profiling to confirm IC₅₀ consistency.
- Solubility assays (e.g., HPLC) to rule out bioavailability issues.
- Molecular docking to assess steric clashes with target proteins. For example, bulky trimethoxyphenyl groups may hinder binding to apoptotic regulators .
Q. Methodological Recommendations
- For synthesis: Optimize reaction conditions (e.g., temperature, solvent) to maximize yields. Use ethanol recrystallization for high-purity derivatives .
- For biological assays: Include Annexin V/PI dual staining and caspase-3/7 activation assays to confirm apoptosis. Pair MTT data with clonogenic survival assays for robustness .
- For SAR studies: Combine in silico docking (e.g., AutoDock Vina) with in vitro ACC inhibition assays to validate target engagement .
特性
IUPAC Name |
1'-[2-(4-methoxyphenoxy)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-26-16-6-8-17(9-7-16)27-15-21(25)23-12-10-22(11-13-23)14-19(24)18-4-2-3-5-20(18)28-22/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNAUASKCTWIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。